molecular formula C20H29NO2 B2880295 N,N-dicyclohexyl-4-methoxybenzamide CAS No. 129721-53-5

N,N-dicyclohexyl-4-methoxybenzamide

Cat. No.: B2880295
CAS No.: 129721-53-5
M. Wt: 315.457
InChI Key: UBNMVLOOOQOJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dicyclohexyl-4-methoxybenzamide is an organic compound with the molecular formula C20H29NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with two cyclohexyl groups and the benzene ring is substituted with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst to improve the yield and reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dicyclohexyl-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy group and the cyclohexyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dicyclohexyl-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, making the compound a versatile scaffold for various applications .

Biological Activity

N,N-Dicyclohexyl-4-methoxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a benzamide structure, along with two cyclohexyl groups. This configuration influences its chemical reactivity and biological interactions significantly.

Property Details
Molecular Formula C18_{18}H27_{27}N O
Molecular Weight 279.42 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The methoxy group enhances its binding affinity to enzyme active sites, allowing it to act as an inhibitor. This mechanism has been explored in various studies, indicating its role in modulating enzyme activity and influencing biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes crucial for metabolic processes. For instance, it may interact with cyclooxygenase enzymes, which are involved in the inflammatory response. Such inhibition can lead to decreased production of pro-inflammatory mediators like prostaglandins, suggesting potential applications in anti-inflammatory therapies .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, experiments conducted on melanoma cells indicated that this compound could induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial pathway activation .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Preliminary investigations have indicated that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects against viruses such as HIV and hepatitis B virus (HBV). The exact mechanisms remain to be fully elucidated but may involve modulation of host cellular factors that inhibit viral replication .

Case Studies

  • Anti-Inflammatory Effects : In a study focusing on inflammation models, this compound demonstrated significant inhibition of interleukin-6 and prostaglandin E2 production in lipopolysaccharide-induced human gingival fibroblasts. This suggests its potential utility in treating inflammatory diseases .
  • Cancer Cell Line Studies : A series of experiments on various cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased markers of apoptosis. These findings support further exploration into its role as a therapeutic agent in oncology .

Properties

IUPAC Name

N,N-dicyclohexyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNMVLOOOQOJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.